

Crystallography of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic characteristics of **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for this exact molecule in publicly accessible databases, this document presents a detailed analysis based on closely related and structurally analogous thiazole derivatives. The guide encompasses a summary of crystallographic data, detailed experimental protocols for synthesis and crystallization based on established methods for similar compounds, and a discussion of potential biological activities and associated signaling pathways. This information is intended to serve as a valuable resource for researchers engaged in the study and development of novel thiazole-based therapeutic agents.

Introduction

Thiazole and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} The 2-aminothiazole scaffold, in particular, is a privileged structure in drug discovery.^[3] The substitution at the C4 position of the thiazole ring with an ethoxyphenyl group in **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine** suggests potential for modulation of biological

activity. Understanding the three-dimensional structure of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a dedicated crystallographic study for **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine** is not presently available, analysis of analogous crystal structures provides significant insights into its likely solid-state conformation, intermolecular interactions, and crystal packing. This guide synthesizes available data on similar compounds to construct a predictive crystallographic profile.

Predicted Crystallographic Data

The following table summarizes representative crystallographic data for compounds structurally related to **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine**. This data is presented to offer an informed estimation of the expected crystallographic parameters for the title compound.

Parameter	Z-3N(2-ethoxyphenyl)-2-N'(2-ethoxyphenyl)-imino-thiazolidin-4-one[4]	2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine[5]	N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine[6]
Formula	C ₁₉ H ₂₀ N ₂ O ₃ S	C ₁₃ H ₁₀ N ₂ OS	C ₉ H ₆ Cl ₂ N ₂ S
Molecular Weight	356.44	242.29	245.13
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	P2 ₁ /c
a (Å)	9.4094(10)	14.182(3)	8.6508(6)
b (Å)	9.3066(10)	5.9674(6)	9.7733(7)
c (Å)	20.960(2)	26.683(4)	12.6101(9)
β (°) **	99.0375(10)	101.162(17)	108.312(3)
Volume (Å ³)	1812.7(3)	2215.4(6)	1010.74(12)
Z	4	8	4
Calculated Density (g/cm ³) **	1.303	1.452	1.611
Temperature (K)	294(2)	150	296
R-factor	0.0504	0.0634	0.029

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and crystallization of **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine**, adapted from established procedures for analogous thiazole derivatives.

Synthesis of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved via the Hantzsch thiazole synthesis. This method involves the reaction of an α -haloketone with a thiourea.

Reaction Scheme:

- Bromination of 4'-ethoxyacetophenone: 4'-Ethoxyacetophenone is reacted with a brominating agent, such as bromine in a suitable solvent like diethyl ether, to yield 2-bromo-1-(4-ethoxyphenyl)ethan-1-one.[\[1\]](#)
- Cyclocondensation with Thiourea: The resulting α -bromoketone is then treated with thiourea at an elevated temperature.[\[1\]](#) This reaction leads to the formation of the **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine**.

Detailed Protocol:

- Step 1: Synthesis of 2-bromo-1-(4-ethoxyphenyl)ethan-1-one
 - To a solution of 1-(4-ethoxyphenyl)ethan-1-one (1.0 equivalent) in diethyl ether (1.0 M) at room temperature, bromine is added dropwise with stirring.
 - The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - The solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-ethoxyphenyl)ethan-1-one, which can be used in the next step without further purification.
- Step 2: Synthesis of **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine**
 - A mixture of 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in a suitable solvent (e.g., ethanol) is heated to reflux (approximately 80°C).[\[1\]](#)
 - The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
 - Water is added to the mixture, and the pH is adjusted to ~8 with an aqueous solution of sodium hydroxide.[\[6\]](#)
 - The resulting precipitate is collected by filtration, washed with cold water, and dried.

- The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexane.[6]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques.

Protocol: Slow Evaporation

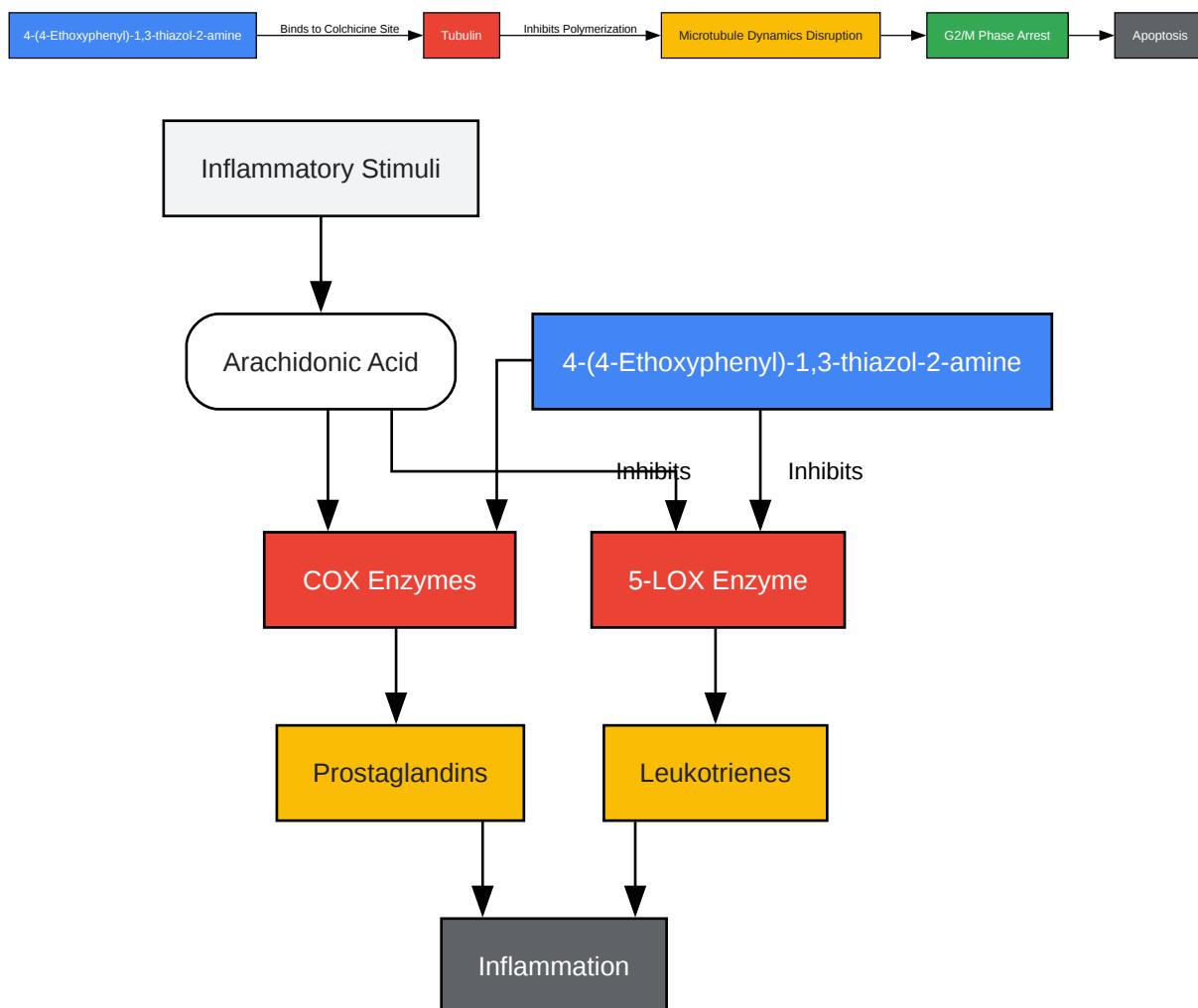
- Dissolve the purified **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine** in a suitable solvent or a mixture of solvents (e.g., diethyl ether, chloroform-hexane) to form a saturated or near-saturated solution.[5][6]
- Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
- Monitor the container for the formation of single crystals over a period of several days to weeks.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a range of biological activities, with some acting as inhibitors of specific enzymes or disrupting cellular processes.

Tubulin Polymerization Inhibition

Several N,4-diaryl-1,3-thiazol-2-amines have been identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis in cancer cells.[7] Given its structural similarity, **4-(4-ethoxyphenyl)-1,3-thiazol-2-amine** may also exhibit such activity.

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